Propan-2-yl bis(4-methylphenyl)phosphinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl bis(4-methylphenyl)phosphinite is an organophosphorus compound with the molecular formula C17H21O2P It is a phosphinite, which means it contains a phosphorus atom bonded to an oxygen atom and two aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl bis(4-methylphenyl)phosphinite can be synthesized through the reaction of potassium or sodium aryls with phosphorus compounds of the formula ROPClX, where X can be an R’O, Cl, or aryl group. The reaction is typically carried out at temperatures below 10°C to prevent the replacement of the RO group by an Ar group, which would produce a tertiary phosphine . The reaction conditions often involve the use of solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of phosphinites, including this compound, often involves similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are crucial to ensure high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl bis(4-methylphenyl)phosphinite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other groups.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphinites, and metal-phosphinite complexes.
Scientific Research Applications
Propan-2-yl bis(4-methylphenyl)phosphinite has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: It is being investigated for its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which propan-2-yl bis(4-methylphenyl)phosphinite exerts its effects involves its ability to act as a ligand and form complexes with transition metals. These complexes can then participate in various catalytic processes, facilitating chemical reactions. The molecular targets and pathways involved include the coordination sites on transition metals and the catalytic cycles in which these complexes participate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to propan-2-yl bis(4-methylphenyl)phosphinite include other phosphinites such as:
- Propan-2-yl bis(4-methoxyphenyl)phosphinite
- Propan-2-yl bis(3-methylphenyl)phosphinite
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the aryl groups, which can influence its reactivity and the types of complexes it forms. This unique structure can lead to different catalytic properties and applications in various fields .
Properties
CAS No. |
67103-54-2 |
---|---|
Molecular Formula |
C17H21OP |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
bis(4-methylphenyl)-propan-2-yloxyphosphane |
InChI |
InChI=1S/C17H21OP/c1-13(2)18-19(16-9-5-14(3)6-10-16)17-11-7-15(4)8-12-17/h5-13H,1-4H3 |
InChI Key |
VFYATPXDBPESOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.